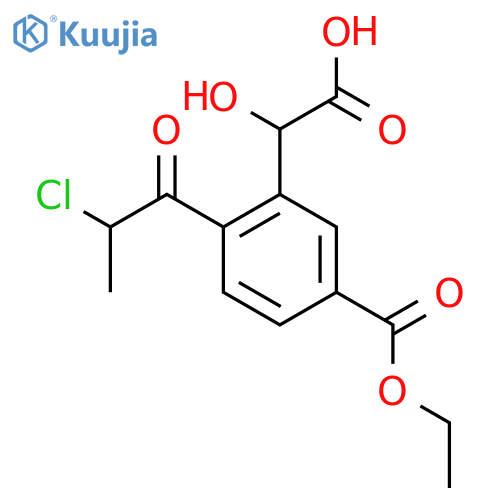Cas no 1805739-33-6 (Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate)

1805739-33-6 structure
商品名:Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate
CAS番号:1805739-33-6
MF:C14H15ClO6
メガワット:314.718303918839
CID:4958217
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate
-
- インチ: 1S/C14H15ClO6/c1-3-21-14(20)8-4-5-9(11(16)7(2)15)10(6-8)12(17)13(18)19/h4-7,12,17H,3H2,1-2H3,(H,18,19)
- InChIKey: FQCUBFDOQWSGDA-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=CC(C(=O)OCC)=CC=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 410
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015004577-250mg |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |
1805739-33-6 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015004577-1g |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |
1805739-33-6 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
| Alichem | A015004577-500mg |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |
1805739-33-6 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1805739-33-6 (Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
